molecular formula C10H21ClN2O2 B6300697 tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate hydrochloride CAS No. 2231674-63-6

tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate hydrochloride

Cat. No.: B6300697
CAS No.: 2231674-63-6
M. Wt: 236.74 g/mol
InChI Key: NWVUNCQBQPZDFX-UHFFFAOYSA-N
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Description

tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C10H20N2O2·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-methylazetidine in the presence of a suitable base. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be opened or modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidines or ring-opened products.

Scientific Research Applications

tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azetidine ring structure allows for unique interactions with biological macromolecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(3-methylazetidin-3-yl)carbamate
  • tert-butyl N-(3-methylpyrrolidin-3-yl)methylcarbamate hydrochloride
  • tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate

Uniqueness

tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate hydrochloride is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12(5)10(4)6-11-7-10;/h11H,6-7H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVUNCQBQPZDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)N(C)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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